1-Arachidonoyl-3-arachidonoyl-sn-glycerol

CAS No.: 95034-09-6

Cat. No.: VC13653260

Molecular Formula: C43H68O5

Molecular Weight: 665.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 95034-09-6 |

|---|---|

| Molecular Formula | C43H68O5 |

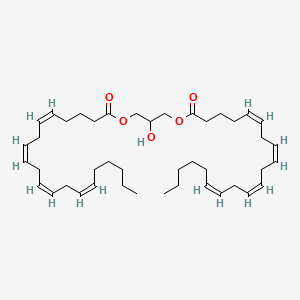

| Molecular Weight | 665.0 g/mol |

| IUPAC Name | [2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

| Standard InChI | InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-39-41(44)40-48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11-,14-12-,19-17-,20-18-,25-23-,26-24-,31-29-,32-30- |

| Standard InChI Key | BVPIMSGTEQDXIH-XCHUKFSYSA-N |

| Isomeric SMILES | CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC(O)COC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC |

| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)O |

| Canonical SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(COC(=O)CCCC=CCC=CCC=CCC=CCCCCC)O |

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1-Arachidonoyl-3-arachidonoyl-sn-glycerol is a symmetric diacylglycerol with the following properties:

| Property | Value |

|---|---|

| IUPAC Name | 2-hydroxy-3-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyloxy]propyl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate |

| Molecular Formula | C₄₃H₆₈O₅ |

| Molecular Weight | 665.0 g/mol |

| CAS Registry Number | 95034-09-6 |

| PubChem CID | 10484542 |

| SMILES | [H]C(O)(COC(=O)CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC)COC(=O)CCC\C=C/C\C=C/C\C=C/C\C=C/CCCCC |

| InChI Key | BVPIMSGTEQDXIH-XCHUKFSYSA-N |

| XLogP3-AA | 12.4 |

Biosynthesis and Metabolic Pathways

Enzymatic Synthesis

1-Arachidonoyl-3-arachidonoyl-sn-glycerol is synthesized via:

-

Transacylation reactions: HRAS-like suppressor 5 (HRSL5) transfers arachidonic acid from phosphatidylcholine to glycerol-3-phosphate .

-

Phospholipase C (PLC) activity: Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) generates DAGs, though arachidonate-specific isoforms (e.g., PLC-δ) may favor polyunsaturated substrates .

Catabolism and Downstream Products

-

Phosphorylation: DAG kinases (e.g., DGKε) convert it to phosphatidic acid (PA), a precursor for PI resynthesis .

-

Hydrolysis: Lipases release arachidonic acid, a substrate for eicosanoid production (e.g., prostaglandins, leukotrienes) .

Biological Functions and Signaling Roles

Protein Kinase C (PKC) Activation

-

Mechanism: The compound’s two arachidonate chains enhance membrane localization of PKC by interacting with its C1 domain. This activation is 3–5× more potent than mono-arachidonoyl DAGs .

-

Specificity: DGKε, an enzyme with arachidonate specificity, preferentially phosphorylates 1-arachidonoyl-3-arachidonoyl-sn-glycerol, regulating its cellular levels .

Role in the PI Cycle

-

PI Resynthesis: This DAG is a key intermediate in regenerating phosphatidylinositols, maintaining membrane composition for signaling platforms like lipid rafts .

-

Substrate specificity: Enzymes such as phosphatidylinositol-4-phosphate-5-kinase (PIP5K Iα) require arachidonate-containing DAGs for optimal activity .

Endocannabinoid System Interactions

-

Structural similarity: Resembles 2-arachidonoyl glycerol (2-AG), an endocannabinoid, but lacks direct cannabinoid receptor binding .

-

Metabolic crossover: May compete with 2-AG for hydrolysis by monoacylglycerol lipase (MAGL), indirectly modulating endocannabinoid tone .

Research Findings and Experimental Data

Enzyme Kinetics and Selectivity

-

DGKε specificity: Kinetic studies show a Kₘ of 12 µM for 1-arachidonoyl-3-arachidonoyl-sn-glycerol, compared to 45 µM for non-arachidonate DAGs .

-

Mutational analysis: Substituting leucine residues in DGKε’s active site (L431I, L438I) reduces activity by 70%, highlighting a conserved L-X(3–4)-R-X(2)-L-X(4)-G motif critical for arachidonate recognition .

Cellular Signaling Studies

-

PKC activation: In NIH 3T3 fibroblasts, 100 nM 1-arachidonoyl-3-arachidonoyl-sn-glycerol induces 80% PKC translocation to the membrane vs. 30% for 1-stearoyl-2-arachidonoyl-sn-glycerol .

-

Apoptosis modulation: Overexpression of DGKε in HEK293 cells reduces apoptosis by 40%, linked to decreased arachidonate-DAG levels .

Future Research Directions

-

Structural studies: Cryo-EM of DGKε bound to 1-arachidonoyl-3-arachidonoyl-sn-glycerol could elucidate substrate recognition mechanisms.

-

Therapeutic targeting: Developing DGKε inhibitors to modulate arachidonate-DAG levels in inflammation and cancer.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume